molecular formula C20H24ClN3O2S B2665675 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride CAS No. 1216649-03-4

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride

Cat. No.: B2665675
CAS No.: 1216649-03-4
M. Wt: 405.94
InChI Key: OMZQNBJCFRMXPB-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzo[d]thiazole ring, a dimethylaminoethyl group, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced via a nucleophilic substitution reaction, where a suitable halide (e.g., chloroethylamine) reacts with the benzo[d]thiazole derivative.

    Formation of the Phenoxypropanamide Moiety: The phenoxypropanamide group is synthesized by reacting phenol with an appropriate propanoyl chloride in the presence of a base such as pyridine.

    Final Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the phenoxypropanamide intermediate under basic conditions to form the desired compound. The hydrochloride salt is then formed by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride
  • N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxypropanamide hydrochloride

Uniqueness

Compared to similar compounds, N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S.ClH/c1-22(2)13-14-23(20-21-17-10-6-7-11-18(17)26-20)19(24)12-15-25-16-8-4-3-5-9-16;/h3-11H,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZQNBJCFRMXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CCOC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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